N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-Isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound characterized by a fused furochromen core (a furan ring condensed with a chromene system) substituted with methyl groups at positions 2, 3, and 5, and a 7-oxo functional group. The propanamide side chain terminates in an isobutyl group, distinguishing it from structurally related analogs. Its molecular weight is approximately 433.46 g/mol, consistent with analogs reported in the literature .
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C21H25NO4/c1-11(2)10-22-20(23)7-6-15-13(4)17-8-16-12(3)14(5)25-18(16)9-19(17)26-21(15)24/h8-9,11H,6-7,10H2,1-5H3,(H,22,23) |
InChI Key |
XDAKGJNGUIQJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furochromen core, followed by the introduction of the isobutyl and propanamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide and related compounds are summarized below:
Structural Analogues
Table 1: Structural Comparison of Furochromen Propanamide Derivatives
Key Observations :
- Substituent Diversity: The amide nitrogen substituent varies significantly, influencing hydrophobicity (e.g., isobutyl vs.
- Core Modifications : NFP lacks the 2-methyl group present in the target compound, which may alter steric interactions with enzyme active sites .
Functional Analogues
Table 2: Comparison with Non-Amidated Derivatives
*MFCMP: 1-{[(4-Methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Key Observations :
- Amide vs.
- Schiff Base Derivatives : MFCMP’s imine linkage introduces photochemical properties absent in the target compound .
Key Observations :
- Thermal Stability : High melting points (e.g., 180–182°C for butyramide derivatives) indicate robust crystalline structures .
Biological Activity
N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound characterized by its complex structure that incorporates a furochromone moiety. This compound's unique chemical properties stem from the presence of an isobutyl group and an amide functional group. The biological activity of this compound is of significant interest due to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H23NO4
- Molecular Weight : 341.4 g/mol
The compound features a furochromone framework, which is known for its diverse biological activities, including antioxidant and antimicrobial properties.
Antioxidant Activity
Research indicates that compounds similar to N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide exhibit notable antioxidant properties. The furochromone structure contributes to the scavenging of free radicals, which can mitigate oxidative stress in biological systems.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various bacterial strains. For instance, studies have shown that related compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity and Cancer Research
The biological activity of N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide extends to its cytotoxic effects on cancer cell lines. In vitro studies suggest that similar compounds can induce apoptosis in human promyelocytic leukemia cells (HL-60), with mechanisms involving the modulation of key regulatory proteins such as Bcl-2 and p21^WAF-1 .
Structure-Activity Relationship (SAR)
The structure of N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide allows for specific interactions with biological targets. The presence of the trimethyl and oxo groups enhances its binding affinity and biological reactivity. Comparative studies with structurally similar compounds have provided insights into the relationship between chemical structure and biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methylcoumarin | Coumarin backbone | Antioxidant |
| 7-Hydroxyflavone | Flavonoid structure | Antimicrobial |
| 4-Hydroxycoumarin | Coumarin derivative | Anticoagulant |
Case Studies
- Anticancer Potential : A study explored the effects of N-isobutyl derivatives on cancer cell lines, revealing significant cytotoxicity attributed to apoptosis induction .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related compounds against Mycobacterium tuberculosis, demonstrating a MIC value of 40 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
